N-Fmoc (E)-Fluvoxamine can be synthesized through several chemical processes, primarily involving the modification of fluvoxamine. It is classified as an organic compound with potential applications in medicinal chemistry and pharmacology due to its structural similarities to other psychoactive compounds.
The synthesis of N-Fmoc (E)-Fluvoxamine typically involves the following steps:
N-Fmoc (E)-Fluvoxamine can undergo various chemical reactions typical for amines and carbamates:
N-Fmoc (E)-Fluvoxamine acts primarily as a selective serotonin reuptake inhibitor. Its mechanism involves:
N-Fmoc (E)-Fluvoxamine exhibits several notable physical properties:
Key chemical properties include:
N-Fmoc (E)-Fluvoxamine has several applications in scientific research:
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile, temporary protecting group for α-amino termini during SPPS. Its orthogonality to acid-labile side-chain protectants (e.g., tert-butyl or trityl groups) enables selective deprotection without disrupting the peptide-resin linkage or side-chain functionalities [5] [7]. Fmoc chemistry employs mild deprotection conditions (20% piperidine/DMF), which is critical for acid-sensitive residues like tryptophan or aspartic acid. The Fmoc group’s UV absorbance (λmax = 301 nm) allows real-time monitoring of deprotection efficiency via dibenzofulvene-piperidine adduct formation [7]. For fluvoxamine integration, Fmoc protection ensures chemoselective conjugation while preserving its labile trifluoromethylphenyl moiety.
Coupling N-Fmoc-(E)-fluvoxamine to resin-bound peptides requires high-efficiency activators due to steric hindrance from its extended alkyl chain. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF, with 2–4 equivalents of N,N-diisopropylethylamine (DIEA), achieves >95% coupling yield within 1 hour on Wang resin [1]. Wang resin’s hydroxymethylphenoxy linker provides acid-stable anchoring, compatible with Fmoc deprotection conditions. After coupling, cleavage with 95% TFA releases fluvoxamine-conjugated peptides while preserving stereochemical integrity, as confirmed by HPLC and ES-MS analyses [1].
Table 1: Coupling Reagent Efficiency for N-Fmoc-(E)-Fluvoxamine
Reagent | Resin | Equivalents | Time (h) | Yield (%) |
---|---|---|---|---|
HATU | Wang | 2.0 | 1.0 | >95 |
DIC/HOBt | Wang | 3.0 | 2.5 | 78 |
PyBOP | Rink Amide | 2.5 | 1.5 | 85 |
Key to fluvoxamine incorporation is suppressing diketopiperazine formation during Fmoc removal. Standard 20% piperidine/DMF (2 × 2 min) minimizes this side reaction. For N-terminal fluvoxamine, one-pot deprotection-ring-opening protocols have been developed: Treatment with 0.5 M LiOH in THF/H₂O (4:1) at 0°C cleaves the Fmoc group while simultaneously opening fluvoxamine’s oxime ring, yielding the free amine for subsequent coupling [1]. This avoids intermediate isolation, improving overall yield to 85%. NMR studies confirm no epimerization under these conditions [1].
Thioacid-mediated ligation enables chemoselective amide bond formation without racemization. N-Fmoc-(E)-fluvoxamine thioacids undergo aerobic oxidation with S-acyl disulfides, forming peptide bonds in the presence of catalytic N-hydroxypyridinethione (10 mol%) [5]. The reaction proceeds via a radical chain mechanism:
Epimerization at fluvoxamine’s chiral center is minimized using HOP (1-hydroxy-2-pyridone) additives. HOP (1.5 equiv) sequesters diisopropylcarbodiimide (DIC) by forming an inert complex, preventing base-mediated racemization during thioacid activation [5]. Comparative studies show epimerization rates drop from 8.2% (without HOP) to <1.5% (with HOP), as quantified by chiral HPLC.
Table 2: Epimerization Suppression in Thioacid-Mediated Coupling
Additive | Concentration (equiv) | Epimerization (%) | Reaction Time (min) |
---|---|---|---|
None | 0.0 | 8.2 | 25 |
HOP | 1.5 | 1.5 | 30 |
HOAt | 1.0 | 4.8 | 40 |
Convergent synthesis links pre-assembled peptide fragments (e.g., fluvoxamine-containing tripeptides), reducing the number of elongation cycles. For a nonapeptide, convergent routes require 4–5 coupling steps versus 8–9 in linear SPPS, minimizing cumulative deletion sequences [5]. However, solubility challenges arise with hydrophobic fragments. A hybrid approach couples fluvoxamine-modified dipeptides (e.g., Fmoc-Leu-Flv-OH) to resin-bound heptapeptides, achieving 76% purity vs. 52% for linear synthesis [5].
Delta-sleep-inducing peptide (DSIP: Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) exemplifies convergent fluvoxamine incorporation. The strategy involves:
Table 3: Convergent Synthesis of DSIP-Fluvoxamine Conjugates
Synthetic Approach | Total Steps | Purity (%) | Overall Yield (%) |
---|---|---|---|
Linear SPPS | 9 | 52 | 28 |
Convergent (2 fragments) | 5 | 76 | 61 |
Convergent (3 fragments) | 4 | 88 | 73 |
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: